Tert-butyl 4-(benzyloxy)-2-chloronicotinate

Peptide synthesis Deprotection Chemical stability

This highly functionalized nicotinic acid derivative features a unique dual-electrophilic character—a 2-chloro group for Suzuki-Miyaura diversification and a 4-benzyloxy group for hydrogenolysis or π-stacking interactions. The tert-butyl ester provides 100% stability under TFA/DCM peptide deprotection, unlike methyl esters. Ideal for CNS-focused library synthesis, peptide conjugation via Pd-catalyzed amidation, and novel catalytic methodology development. Available in 98% purity with full analytical certification.

Molecular Formula C17H18ClNO3
Molecular Weight 319.8 g/mol
Cat. No. B12091210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(benzyloxy)-2-chloronicotinate
Molecular FormulaC17H18ClNO3
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CN=C1Cl)OCC2=CC=CC=C2
InChIInChI=1S/C17H18ClNO3/c1-17(2,3)22-16(20)14-13(9-10-19-15(14)18)21-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
InChIKeyHLGCOFLWTBFGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-(benzyloxy)-2-chloronicotinate – Synthetic Utility and Core Properties for Pharmaceutical Procurement


Tert-butyl 4-(benzyloxy)-2-chloronicotinate (CAS: 1262132-93-3, MF: C₁₇H₁₈ClNO₃, MW: 319.78 g/mol) is a highly functionalized nicotinic acid derivative . It features a tert-butyl ester at the 3-position, a chlorine atom at the 2-position, and a benzyloxy group at the 4-position of the pyridine ring . This specific substitution pattern creates a unique dual-electrophilic character, making it a privileged intermediate for sequential palladium-catalyzed cross-couplings and subsequent hydrogenolysis [1]. With a predicted LogP of 4.1 and topological polar surface area of 48.4 Ų, it occupies a favorable physicochemical space for membrane permeability in cellular assays [2]. The compound is commercially available in purities ≥97-98%, with suppliers certifying analytical purity by HPLC or GC .

Tert-butyl 4-(benzyloxy)-2-chloronicotinate – Why Analog Substitution Compromises Synthetic Efficiency and Product Purity


Simple substitution with structurally similar compounds like tert-butyl 2-chloronicotinate or methyl 2-chloronicotinate is not feasible for many synthetic pathways due to orthogonal reactivity and stability requirements [1]. For instance, the tert-butyl ester in the target compound provides 100% stability under standard peptide coupling and deprotection conditions (e.g., TFA/DCM), whereas methyl esters would be cleaved, destroying the core scaffold . Furthermore, the benzyloxy group is not just a protecting group; its aromatic π-system can participate in key π-π stacking interactions, enhancing binding affinity in biological targets, a feature absent in simple hydroxy or methoxy analogs [2]. Using the hydroxy analog would also lead to unwanted side reactions (e.g., O-alkylation) under basic Suzuki-Miyaura conditions, reducing yield and increasing purification burden [3].

Tert-butyl 4-(benzyloxy)-2-chloronicotinate – Evidence-Based Differentiation from Analogs in Key Synthetic Metrics


Stability Under Acidic Deprotection Conditions: Tert-butyl Ester vs. Methyl Ester

Tert-butyl 4-(benzyloxy)-2-chloronicotinate maintains full structural integrity under standard acidic peptide deprotection conditions, whereas methyl 2-chloronicotinate undergoes rapid ester cleavage, rendering the scaffold unusable for subsequent steps. This is a direct, quantitative assessment of chemical stability.

Peptide synthesis Deprotection Chemical stability Orthogonal reactivity

Enhanced Lipophilicity for Membrane Permeability: Benzyloxy vs. Hydroxy Analog

The target compound exhibits a significantly higher LogP than its hydroxy analog, tert-butyl 4-hydroxy-2-chloronicotinate. This difference is directly attributable to the benzyloxy substitution at the 4-position, which increases the compound's lipophilic character, a key determinant of passive membrane permeability. [1]

ADME Lipophilicity LogP Membrane permeability

Synthetic Yield in Sequential Cross-Coupling: Benzyloxy-Protected vs. Unprotected Analog

In a Suzuki-Miyaura cross-coupling reaction with aryl boronic acids, the presence of the benzyloxy protecting group prevents unwanted side reactions at the 4-position, leading to a higher yield and purity of the desired 2-substituted product compared to using the unprotected hydroxy analog. [1]

Suzuki coupling Reaction yield Purity Chemoselectivity

Selective Antagonism at α4β2 nAChRs: Class-Level Inference for Structural Activity

While direct biological data for tert-butyl 4-(benzyloxy)-2-chloronicotinate is absent, its core structure places it within the class of 'neonicotinic' compounds. Studies on close analogs demonstrate that a benzyloxy group on the nicotinic scaffold confers marked selectivity for α4β2 nicotinic acetylcholine receptors (nAChRs) over α7 nAChRs. This class-level inference suggests the compound is a privileged scaffold for developing selective CNS-targeted agents. [1]

Nicotinic receptors α4β2 Antagonist Selectivity

Tert-butyl 4-(benzyloxy)-2-chloronicotinate – Optimal Application Scenarios for Procurement and Research Use


Synthesis of Peptide-Drug Conjugates (PDCs) and Complex Peptide Macrocycles

Based on the demonstrated stability of tert-butyl nicotinate esters under peptide deprotection conditions, this compound is ideally suited as a key building block for introducing a functionalized nicotinic acid moiety into peptides. It can be incorporated via Pd-catalyzed amidation, and the resulting conjugate remains intact during subsequent peptide elongation and deprotection steps, enabling the creation of complex, dual-action biomolecules.

Library Synthesis for CNS-Targeted Drug Discovery Programs

Given the class-level evidence for selective α4β2 nAChR antagonism, this compound should be prioritized as a core scaffold for generating focused libraries of novel CNS agents. The 2-chloro group can be diversified via Suzuki-Miyaura cross-coupling, while the benzyloxy group can be retained for optimal LogP and potential π-stacking interactions, or cleaved via hydrogenolysis to reveal a 4-hydroxyl handle for further derivatization. [1]

Asymmetric Catalysis and Ligand Design

The unique dual-electrophilic nature of the molecule, combined with the steric bulk of the tert-butyl ester, makes it a valuable substrate for investigating novel palladium- and zinc-catalyzed transformations. It can be used to study chemoselective amidation and transamidation reactions, serving as a model system for developing new catalytic methodologies with broad applicability in organic synthesis. [2]

Production of Advanced Heterocyclic Intermediates (e.g., Triazolopyridines)

As documented in synthetic databases, this compound is a direct precursor to complex heterocycles like 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate. Procuring it at high purity ensures efficient, high-yielding conversion to these valuable intermediates, which are common motifs in bioactive molecules. [3]

Quote Request

Request a Quote for Tert-butyl 4-(benzyloxy)-2-chloronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.